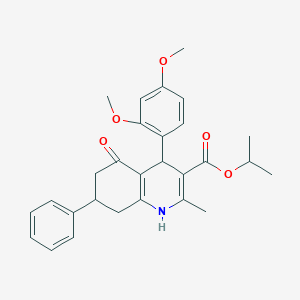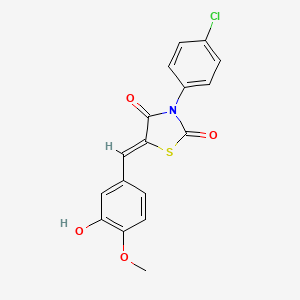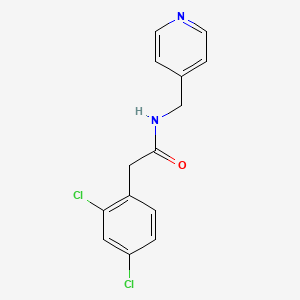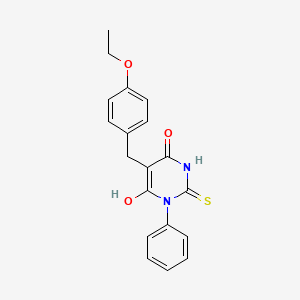
5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is known to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes. In
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide involves its interaction with specific cellular targets. This compound has been shown to interact with TRPA1 channels and inhibit their activation. It also interacts with protein kinase C and inhibits its activity. The exact mechanism of action of this compound on lipid rafts is not fully understood.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the activation of TRPA1 channels, which are involved in pain and inflammation. This compound also inhibits the activity of protein kinase C, which is involved in various cellular processes, including cell growth and differentiation. Additionally, this compound has been shown to affect the organization of lipid rafts in cells.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide in lab experiments include its specificity for certain cellular targets, its ability to modulate specific cellular processes, and its potential for use as a probe in studying different biological processes. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the use of 5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide in scientific research. One potential direction is the development of more specific and potent inhibitors of TRPA1 channels. Another direction is the use of this compound as a tool for studying lipid rafts in different cellular processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in different areas of scientific research.
Synthesis Methods
The synthesis of 5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide involves the reaction of 3-fluoro-2-methylbenzoyl chloride with furfurylamine in the presence of a base. The resulting product is then treated with bromine to obtain this compound. This synthesis method has been reported in the literature and has been successfully replicated by various researchers.
Scientific Research Applications
5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide has various scientific research applications. It has been used as a tool for studying the activation of TRPA1 channels, which are involved in pain and inflammation. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell growth and differentiation. Additionally, this compound has been used as a probe for studying the role of lipid rafts in signal transduction.
properties
IUPAC Name |
5-bromo-N-(3-fluoro-2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2/c1-7-8(14)3-2-4-9(7)15-12(16)10-5-6-11(13)17-10/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNNGFKHJSQIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2,4-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5210477.png)
![9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5210487.png)


![3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5210506.png)

![isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5210518.png)

![3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5210532.png)
![3-chloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B5210539.png)
![4-[(6-chloro-1,3-benzothiazol-2-yl)thio]-1-(4-fluorophenyl)-1-butanone](/img/structure/B5210543.png)
![2-[2-(methylthio)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5210546.png)